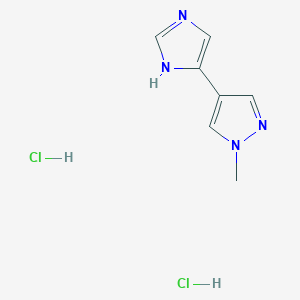
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride is a chemical compound that features a unique structure combining an imidazole ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out in an aqueous medium at room temperature, followed by crystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazole or pyrazole derivatives.
Scientific Research Applications
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzoate: Another imidazole derivative used in chemical synthesis.
1,4-Di(1H-imidazol-4-yl)benzene: Used in the formation of metal-organic frameworks.
Uniqueness
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride is unique due to its combined imidazole and pyrazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H10Cl2N4 |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)-1-methylpyrazole;dihydrochloride |
InChI |
InChI=1S/C7H8N4.2ClH/c1-11-4-6(2-10-11)7-3-8-5-9-7;;/h2-5H,1H3,(H,8,9);2*1H |
InChI Key |
UDOXWJMNXVQSQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


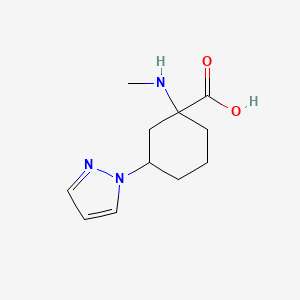
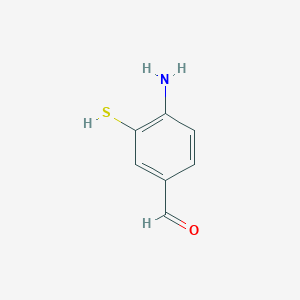
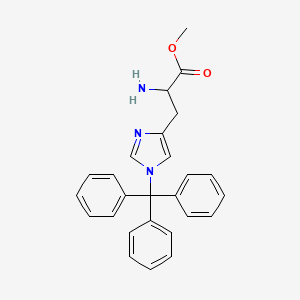

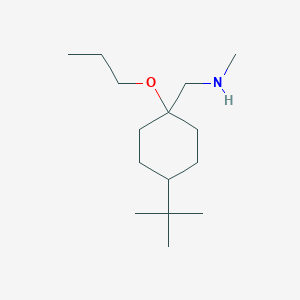
![1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol](/img/structure/B13640256.png)
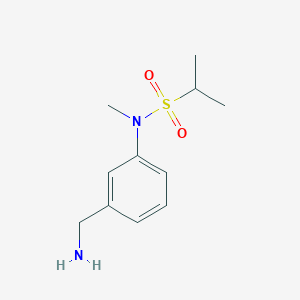

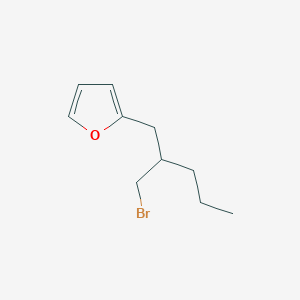
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-, (5Z)-](/img/structure/B13640272.png)
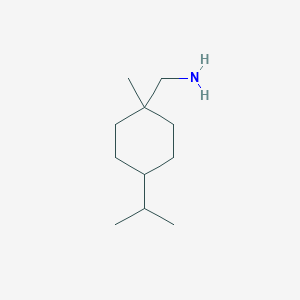

![[17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B13640288.png)

